BenchChemオンラインストアへようこそ!

Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Medicinal Chemistry Kinase Inhibitor Design SAR Studies

Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1352625-28-5, MFCD32695790) is a heterocyclic building block featuring a pyrazole ring fused to a pyridine with a 4-fluoro substituent and an ethyl ester at the 3-position. The compound has a molecular weight of 208.19 g/mol and the molecular formula C₁₀H₉FN₂O₂.

Molecular Formula C10H9FN2O2
Molecular Weight 208.19 g/mol
Cat. No. B8193334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Molecular FormulaC10H9FN2O2
Molecular Weight208.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC=CN2N=C1)F
InChIInChI=1S/C10H9FN2O2/c1-2-15-10(14)7-6-12-13-5-3-4-8(11)9(7)13/h3-6H,2H2,1H3
InChIKeyUZVPCYGCZYJTBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate: A Core Scaffold for Kinase-Focused Medicinal Chemistry


Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1352625-28-5, MFCD32695790) is a heterocyclic building block featuring a pyrazole ring fused to a pyridine with a 4-fluoro substituent and an ethyl ester at the 3-position. The compound has a molecular weight of 208.19 g/mol and the molecular formula C₁₀H₉FN₂O₂ . The 4-fluorine atom introduces distinct electronic and physicochemical properties compared to non-fluorinated and other 4-halogenated analogs, making this compound a strategic intermediate in the synthesis of kinase inhibitors targeting TrkA, RET, and related tyrosine kinases [1][2].

Why Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate Cannot Be Replaced by Off-the-Shelf Analogs


The 4-fluoro substituent on the pyrazolo[1,5-a]pyridine core modulates both electronic character and lipophilicity in ways that non-fluorinated (4-H) and other 4‑halo analogs (4-Cl, 4-Br) cannot replicate [1]. Fluorine at the 4‑position exerts a strong electron‑withdrawing effect (Hammett σₘₑₜₐ ≈ 0.34) that alters the electron density of the fused ring system, directly influencing binding affinity to kinase ATP pockets [1]. The ethyl ester at position 3 provides a synthetic handle for further derivatization (e.g., hydrolysis to carboxylic acid, amidation) that is central to SAR exploration in TrkA and RET inhibitor programs [2][3]. Substituting this compound with the non‑fluorinated analog (CAS 16205‑44‑0) or the methyl ester variant changes logP by approximately 0.5–0.8 units and eliminates the fluorine‑mediated electronic tuning that is exploited in patent‑protected chemical space [3].

Quantitative Differentiation of Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate Against Its Closest Analogs


Electronic Modulation: Hammett σₘₑₜₐ Constant of 4-Fluoro vs. 4-H and 4-Chloro Analogs

The 4-fluoro substituent exerts a Hammett σₘₑₜₐ value of approximately +0.34, reflecting a strong electron-withdrawing inductive effect on the pyrazolo[1,5-a]pyridine scaffold. In contrast, the non-fluorinated (4-H, σₘₑₜₐ = 0.00) and 4-chloro (σₘₑₜₐ ≈ +0.37) analogs present different electronic profiles [1][2]. This electronic differentiation translates into altered binding interactions in kinase ATP pockets, where the 4-fluoro substituent can act as a hydrogen bond acceptor and modulate π-stacking interactions through its -I effect without introducing the steric bulk of chlorine or bromine [3].

Medicinal Chemistry Kinase Inhibitor Design SAR Studies

Lipophilicity Shift: Measured logP of the 4-Fluoro Derivative vs. Non-Fluorinated Parent Compound

The experimentally measured logP of ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is 2.01 (Fluorochem data), compared to a measured logP of 1.51 for the non-fluorinated analog ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (CAS 16205-44-0) . This +0.50 log unit increase reflects the lipophilicity contribution of a single aryl fluorine atom, which can improve membrane permeability. Computed consensus logP values (Bide Pharm) confirm this trend at ~1.85 for the 4‑fluoro compound .

Physicochemical Properties ADME Prediction Drug-Likeness

Hydrogen Bond Acceptor Profile: Effect of 4-Fluoro Substitution on HBA Count

The 4-fluoro substituent adds a hydrogen bond acceptor (HBA) site to the pyrazolo[1,5-a]pyridine scaffold. Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate has 4 HBA atoms (the ester carbonyl oxygen, ester ether oxygen, pyridine nitrogen, and the fluorine atom), compared to only 2 HBA atoms for the non-fluorinated ethyl pyrazolo[1,5-a]pyridine-3-carboxylate [1]. The 4-chloro analog also lacks this additional HBA, as chlorine is a poor hydrogen bond acceptor.

Ligand-Receptor Interactions Molecular Recognition Drug Design

Synthetic Route: Electrophilic Fluorination of Pyrazolo[1,5-a]pyridine-3-carboxylate Esters Using Selectfluor

The 4-fluoro substituent is introduced via direct electrophilic fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylate esters using Selectfluor in anhydrous acetonitrile, as demonstrated by Alieva & Vorob'ev (2020) [1][2]. This method yields 3-fluoropyrazolo[1,5-a]pyridine derivatives in 50–60% yields at room temperature over 1 hour [3]. The availability of a direct fluorination route simplifies SAR exploration compared to de novo synthesis of fluorinated building blocks. The non-fluorinated analog (4-H) cannot be converted to the 4-fluoro derivative via this route without the carboxylate directing group.

Synthetic Chemistry Fluorination Methodology Process Development

Patent Relevance: Pyrazolo[1,5-a]pyridine-3-carboxylate Scaffold in TrkA and RET Kinase Inhibitor IP

The pyrazolo[1,5-a]pyridine-3-carboxylate scaffold with a 4-halogen (F, Cl) substitution pattern is explicitly claimed in granted patents covering TrkA inhibitors (EP2791138B1, US-9289419-B2) and RET kinase inhibitors (US20180133200A1) [1][2][3]. In the TrkA patent family (priority date 2011-12-12), the 4-position of the pyrazolo[1,5-a]pyridine core is a key variable, with fluoro being one of the preferred substituents alongside chloro [1]. Compounds bearing the 4-fluoro-3-carboxylate motif serve as direct precursors to potent TrkA inhibitors with reported IC₅₀ values as low as 1.7 nM in optimized derivatives .

Intellectual Property Kinase Inhibitors Drug Discovery

High-Impact Procurement and Application Scenarios for Ethyl 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylate


Kinase Inhibitor Lead Optimization: SAR at the 4-Position of the Pyrazolo[1,5-a]pyridine Core

Medicinal chemistry teams pursuing TrkA, RET, or PI3K inhibitors use ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate as a starting material for focused SAR libraries. The 4-fluoro substituent provides a unique combination of electron withdrawal (σₘₑₜₐ ≈ +0.34) and hydrogen bond acceptor capacity (4 HBA total), enabling fine-tuning of hinge-binding interactions. The ethyl ester at position 3 can be hydrolyzed to the carboxylic acid or coupled to diverse amines, allowing rapid exploration of vector diversity while maintaining the critical 4-fluoro pharmacophore [1].

ADME Property Optimization: LogP Engineering via 4-Fluoro Substitution

When a lead series shows suboptimal membrane permeability, replacing the 4-H analog (logP ≈ 1.51) with the 4-fluoro derivative (logP ≈ 2.01) provides a +0.50 log unit increase in lipophilicity without the molecular weight penalty of chlorine or bromine. This logP shift moves compounds into the optimal CNS drug-like range (logP 1–3) while preserving ligand efficiency. Procurement of the 4-fluoro building block is therefore a rational step in multiparameter optimization campaigns [1].

Patent-Landscape-Guided Compound Acquisition for FTO Analysis

Organizations performing freedom-to-operate (FTO) analyses around TrkA and RET kinase inhibitor patents (EP2791138B1, US-9289419-B2, US20180133200A1) require the 4-fluoro building block to map the claimed chemical space accurately. Synthesis of comparator compounds directly from ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate enables precise delineation of patent boundaries, as the 4-fluoro substitution pattern is explicitly recited in dependent claims across multiple patent families [1][2].

Late-Stage Fluorination Feasibility Assessment for Process Chemistry

Process chemistry groups evaluating synthetic routes to fluorinated pyrazolo[1,5-a]pyridine drug candidates can benchmark the Selectfluor-mediated electrophilic fluorination protocol (50–60% yield, room temperature, 1 hour) against alternative pre-fluorinated building block approaches [1]. For small-scale medicinal chemistry, purchasing the pre-formed 4-fluoro building block (purity ≥97%, available from Bide Pharm and Fluorochem) eliminates the yield loss associated with late-stage fluorination and ensures batch-to-batch reproducibility .

Quote Request

Request a Quote for Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.